molecular formula C14H10N2O3 B1529366 2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid CAS No. 1423029-71-3

2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid

Cat. No. B1529366
M. Wt: 254.24 g/mol
InChI Key: QFEYWPXBMRNHBI-UHFFFAOYSA-N
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Description

2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid is a chemical compound with the CAS Number: 1423029-71-3 . It has a molecular weight of 254.24 .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Structural and Molecular Engineering

2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid has been a focus in the field of structural and molecular engineering, particularly in the development of novel organic sensitizers for solar cell applications. A study highlighted the synthesis of novel organic sensitizers that, upon anchoring onto TiO2 films, exhibit high incident photon to current conversion efficiency. These sensitizers were designed by integrating donor, electron-conducting, and anchoring groups at the molecular level to achieve an overall conversion efficiency of 8.01% under standard AM 1.5 sunlight, showcasing the potential of such compounds in enhancing solar energy conversion (Sanghoon Kim et al., 2006).

Catalysts in Chemical Reactions

Another area of application is in catalysis, where compounds with similar structural features have been used as catalysts in chemical reactions, such as the autocatalysis for C-H bond activation by ruthenium(II) complexes. The research demonstrates the catalytic capabilities of ruthenium(II) complexes in facilitating C-H bond activation in functional arenes, highlighting the role of autocatalysis catalyzed by the coproducts, which accelerates the overall reaction. This underscores the importance of such compounds in developing more efficient catalytic processes (Emmanuel Ferrer Flegeau et al., 2011).

Material Science and Coordination Chemistry

In material science and coordination chemistry, the compound 2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid and its derivatives have been explored for their potential in creating new materials. For instance, research into the molecular and supramolecular structures of metal complexes with similar compounds has provided insights into designing materials with specific properties, such as luminescence or catalytic activity. Studies on copper(II) and nickel(II) complexes with oxime analogues of amino acids, including 2-cyano-2-(hydroxyimino)acetic acid, have revealed the formation of dimeric complexes and the efficiency of these compounds as chelating agents over a broad pH range. This highlights their significance in synthesizing coordination compounds with tailored properties (T. Sliva et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(2-cyanopyridin-4-yl)oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-8-13(5-6-16-11)19-12-3-1-10(2-4-12)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEYWPXBMRNHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231626
Record name Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid

CAS RN

1423029-71-3
Record name Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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